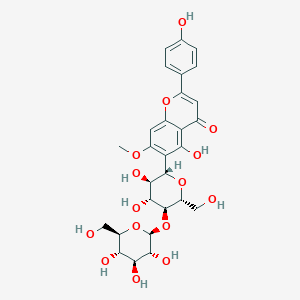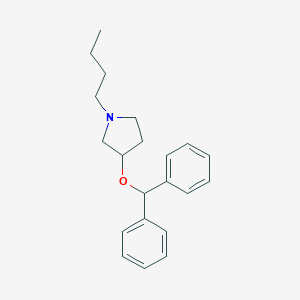
3-(Diphenylmethoxy)-1-butylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylmethoxy)-1-butylpyrrolidine, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 3-(Diphenylmethoxy)-1-butylpyrrolidine involves the blockade of the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is expressed in the brain and plays a crucial role in the regulation of reward-motivated behavior. The blockade of this receptor by 3-(Diphenylmethoxy)-1-butylpyrrolidine reduces the release of dopamine in the brain, which in turn reduces the reinforcing effects of drugs of abuse.
Efectos Bioquímicos Y Fisiológicos
3-(Diphenylmethoxy)-1-butylpyrrolidine has been found to have significant biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which could have implications for the treatment of addiction and other psychiatric disorders. The compound has also been found to attenuate the development of tolerance to opioids, which could have significant implications for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(Diphenylmethoxy)-1-butylpyrrolidine is its high potency and selectivity for the dopamine D2 receptor. This makes it an ideal tool for studying the role of the dopamine D2 receptor in the regulation of reward-motivated behavior. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research could focus on the development of more water-soluble analogs of the compound and the study of its potential therapeutic applications.
Métodos De Síntesis
The synthesis method of 3-(Diphenylmethoxy)-1-butylpyrrolidine involves the reaction of 1-bromo-3-(diphenylmethoxy)propane with pyrrolidine in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
3-(Diphenylmethoxy)-1-butylpyrrolidine has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of reward-motivated behavior. The compound has been shown to reduce the reinforcing effects of cocaine, amphetamine, and other drugs of abuse in animal models. It has also been found to attenuate the development of tolerance to opioids, which could have significant implications for the treatment of chronic pain.
Propiedades
Número CAS |
102372-32-7 |
|---|---|
Nombre del producto |
3-(Diphenylmethoxy)-1-butylpyrrolidine |
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-benzhydryloxy-1-butylpyrrolidine |
InChI |
InChI=1S/C21H27NO/c1-2-3-15-22-16-14-20(17-22)23-21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20-21H,2-3,14-17H2,1H3 |
Clave InChI |
QFGBDMAJXGJVDT-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
3-(Diphenylmethoxy)-1-butylpyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



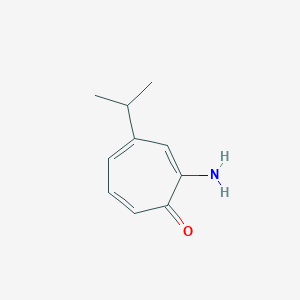
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)
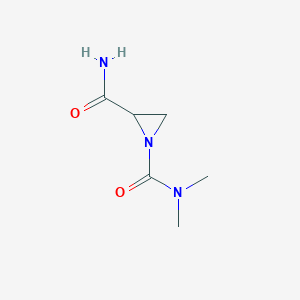


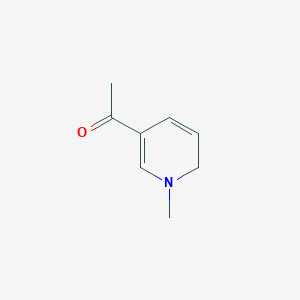
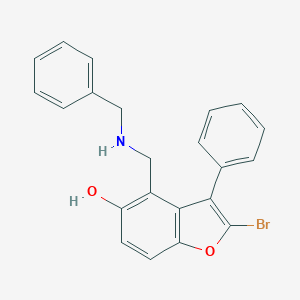

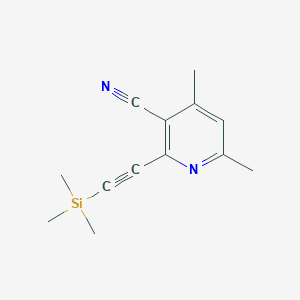
![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)


